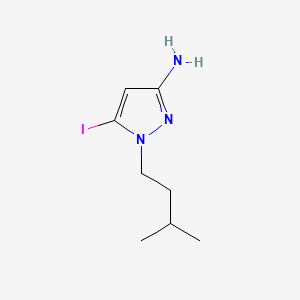
5-iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. It is characterized by the presence of an iodine atom at the 5th position and a 3-methylbutyl group at the 1st position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 1-(3-methylbutyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1-(3-methylbutyl)-1H-pyrazol-3-amine, while a Suzuki coupling reaction could produce a biaryl derivative .
Aplicaciones Científicas De Investigación
5-Iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-amine
- 5-Chloro-1-(3-methylbutyl)-1H-pyrazol-3-amine
- 5-Fluoro-1-(3-methylbutyl)-1H-pyrazol-3-amine
Uniqueness
Compared to its halogenated analogs, 5-iodo-1-(3-methylbutyl)-1H-pyrazol-3-amine is unique due to the larger atomic radius and higher reactivity of the iodine atom. This can lead to different chemical reactivity and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H14IN3 |
|---|---|
Peso molecular |
279.12 g/mol |
Nombre IUPAC |
5-iodo-1-(3-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14IN3/c1-6(2)3-4-12-7(9)5-8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |
Clave InChI |
RBVJUVZOESACJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C(=CC(=N1)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)
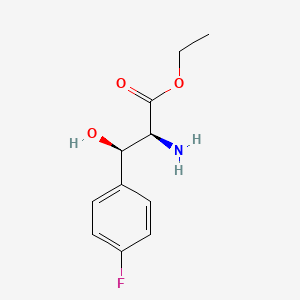
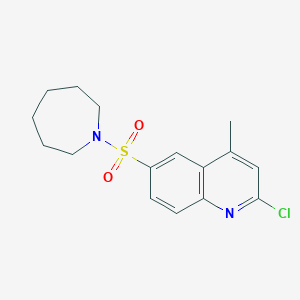
![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-methylpropanamide](/img/structure/B12456748.png)
![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide](/img/structure/B12456760.png)
![N-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline](/img/structure/B12456769.png)
![N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12456771.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)
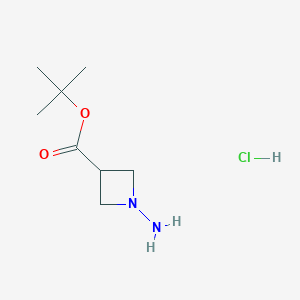
![2-({[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12456784.png)
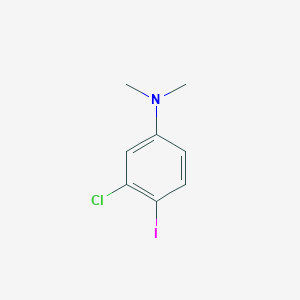
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456790.png)
![2-[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B12456805.png)
